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molecular formula C9H10O2S B095306 4-(Methylthio)phenylacetic acid CAS No. 16188-55-9

4-(Methylthio)phenylacetic acid

Cat. No. B095306
M. Wt: 182.24 g/mol
InChI Key: AHMLFHMRRBJCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492411B2

Procedure details

1.82 g (10 mmol) of the 4-methylthiophenylacetic acid were dissolved in 30 mL of DMF and 1.34 g (16 mmol) of NaHCO3 are then added; the agitation mixture is stirred for 15 min approx. Next, 1.9 mL of ICH3 are added while keeping agitation at room temperature for 24 h. Once this time elapsed the mixture is poured on water/ice. As no precipitation occurs ether is added and extracted. The organic phase is washed with water and after drying on sodium sulfate anhydride, the organic phase is concentrated in a rotary evaporator getting 1.92 g (9.7 mmol, 97% yield) of colorless oil which spectroscopic data confirm the expected structure. This product will be used in the next step of the synthesis process without purification as it provides a single stain in TLC (eluting dichloromethane/methanol 9/1).
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[C:13]([O-])(O)=O.[Na+].IC>CN(C=O)C>[CH3:13][O:11][C:10](=[O:12])[CH2:9][C:6]1[CH:5]=[CH:4][C:3]([S:2][CH3:1])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
the agitation mixture is stirred for 15 min approx
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
is poured on water/ice
CUSTOM
Type
CUSTOM
Details
As no precipitation
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
after drying on sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)SC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.7 mmol
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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